1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine
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Overview
Description
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine is a heterocyclic compound that features a fused ring system combining cyclopentane, pyrrole, and oxazine rings.
Preparation Methods
The synthesis of 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine can be achieved through several routes. One notable method involves the diastereoselective synthesis via C-H functionalization. This approach uses a metal-free, benzoic acid-catalyzed reaction of tetrahydroisoquinoline or trypoline with aldehydes under mild conditions . The reaction conditions are typically mild, and the process can be carried out in a one-pot protocol, making it efficient for laboratory synthesis .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production techniques in the future.
Chemical Reactions Analysis
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,1-C][1,4]benzoxazine: Similar in structure but with a benzene ring fused to the oxazine ring.
Cyclopenta[2,3]pyrrolo[2,1-C][1,4]thiazine: Contains a sulfur atom in place of the oxygen atom in the oxazine ring.
Pyrrolo[2,1-C][1,4]diazine: Features a nitrogen atom in place of the oxygen atom in the oxazine ring.
Properties
CAS No. |
610769-81-8 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
11-oxa-8-azatricyclo[6.4.0.01,5]dodeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-9-3-5-11-6-7-12-8-10(9,11)4-1/h1-7H,8H2 |
InChI Key |
WKEVDPDZFMHMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C23C=CC=C2C=CN3C=CO1 |
Origin of Product |
United States |
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